molecular formula C21H20O5 B3472259 benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B3472259
M. Wt: 352.4 g/mol
InChI Key: JJYVXOUSOKDIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one (coumarin) backbone with a propyl substituent at position 4, an oxo group at position 2, and a benzyloxy acetate ester moiety at position 5. Its molecular formula is C₂₁H₂₀O₅ (calculated from substituents), with an average molecular mass of approximately 352.38 g/mol. Coumarin derivatives are widely studied for applications in medicinal chemistry (e.g., anticoagulant, antimicrobial, or anti-inflammatory activity) and materials science due to their fluorescent properties .

Properties

IUPAC Name

benzyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-2-6-16-11-20(22)26-19-12-17(9-10-18(16)19)24-14-21(23)25-13-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYVXOUSOKDIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrocoumarins.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydrocoumarins.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Biological Activity

Benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic compound belonging to the coumarin class, which has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C17H18O5\text{C}_{17}\text{H}_{18}\text{O}_5

This structure features a chromenone core, which is responsible for many of its biological activities. The compound's synthesis typically involves the esterification of 7-hydroxy-4-propylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines . The mechanism involves the inhibition of lipid peroxidation and enhancement of endogenous antioxidant enzyme activities.

Anticancer Properties

The compound has been investigated for its anticancer effects against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, this compound demonstrated potent activity against breast cancer cells by modulating key signaling pathways such as the MAPK/ERK pathway .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of several enzymes, including kinases involved in cancer progression. Its interaction with these targets can lead to decreased tumor growth and metastasis .

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes, thereby modulating their activity. Notably, it has been shown to interact with nuclear receptors involved in gene expression regulation and various kinases that play roles in cellular signaling pathways .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of this compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Anticancer Evaluation :
    • Objective : To assess the anticancer effects on breast cancer cells.
    • Method : MTT assay for cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer properties.

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH Scavenging AssaySignificant reduction in free radicals
AnticancerMTT AssayDose-dependent inhibition of cell growth
Enzyme InhibitionKinase Activity AssayInhibition of specific kinases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences & Implications Reference ID
Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate - 2-methyl
- 3-phenoxy
- 4-oxo
C₂₆H₂₂O₆ 446.45 Enhanced steric bulk from phenoxy group may reduce solubility; methyl at C2 alters electronic properties.
2-Methyl-2-propanyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate - 2-methyl-2-propanyl ester
- 4-propyl
C₁₈H₂₂O₅ 318.37 Bulky tert-butyl ester increases hydrophobicity; may affect metabolic stability.
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate - 3-benzyl
- 4-methyl
C₂₇H₂₄O₅ 428.48 Benzyl at C3 introduces π-stacking potential; methyl at C4 reduces steric hindrance compared to propyl.
Benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate - 8-methoxy
- Bichromenyl core
C₂₈H₂₀O₉ 500.46 Extended conjugation from bichromenyl core enhances fluorescence; methoxy group improves solubility.

Structural and Functional Insights:

This may limit aqueous solubility but enhance membrane permeability .

Electronic and Steric Modifications: Phenoxy or benzyl groups at C3 () introduce steric bulk and π-π interactions, which could affect binding to biological targets or crystallinity. The bichromenyl core in extends conjugation, likely enhancing UV absorption and fluorescence quantum yield—critical for optical applications.

SHELX software, widely used for such analyses (), could resolve these structural details.

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves O-alkylation and esterification steps, as seen in analogs (e.g., benzyl bromide-mediated reactions in ).
  • Biological Activity: No direct data are available, but coumarins with propyl/benzyl groups often exhibit enhanced antimicrobial or anti-inflammatory activity compared to simpler derivatives .
  • Toxicological Data : Benzyl acetate (a structural component) is classified as chronically toxic to aquatic life (H412, ), suggesting environmental considerations for disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
benzyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.